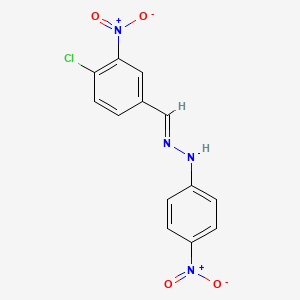
N'-(4-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide
Descripción general
Descripción
N'-(4-chlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, commonly known as CTMA, is a chemical compound that has been extensively studied for its potential application in scientific research. CTMA is a hydrazide derivative that has shown promising results in various studies due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
CTMA acts by inhibiting the activity of enzymes involved in various physiological processes. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This makes CTMA a potential candidate for the treatment of hyperpigmentation disorders. CTMA has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the degradation of acetylcholine. This makes CTMA a potential candidate for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
CTMA has been shown to exhibit various biochemical and physiological effects. It has been found to exhibit antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related disorders. CTMA has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTMA has several advantages as a chemical compound for lab experiments. It is easy to synthesize and purify, and its unique chemical structure makes it a potential candidate for the development of new drugs. However, CTMA also has some limitations. Its solubility in water is limited, which makes it difficult to use in aqueous solutions. Additionally, its potential toxicity needs to be further studied before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the study of CTMA. One potential direction is the development of new drugs based on its unique chemical structure and mechanism of action. CTMA can also be further studied for its potential application in the treatment of various disorders such as hyperpigmentation, Alzheimer's disease, and inflammatory disorders. Further research can also be conducted to study the potential toxicity of CTMA and its safety profile for use in clinical trials.
Conclusion
In conclusion, CTMA is a chemical compound that has shown promising results in various studies for its potential application in scientific research. Its unique chemical structure and mechanism of action make it a potential candidate for the development of new drugs. CTMA has also been shown to exhibit various biochemical and physiological effects, which makes it a potential candidate for the treatment of various disorders. Further research is needed to fully understand the potential applications and limitations of CTMA in scientific research.
Aplicaciones Científicas De Investigación
CTMA has been extensively studied for its potential application in scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor properties. CTMA has also been shown to have potential as an inhibitor of various enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase.
Propiedades
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c14-12-3-1-11(2-4-12)9-15-16-13(18)10-17-5-7-19-8-6-17/h1-4,9H,5-8,10H2,(H,16,18)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBMXMIRAXVCPQ-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786818 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![butyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B3836180.png)
![2-{[ethyl(phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3836188.png)





![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]leucinate](/img/structure/B3836215.png)

![4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B3836239.png)


![{4-[(diethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-yl}(2,4-dimethoxyphenyl)methanone](/img/structure/B3836265.png)
![3-bromo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3836281.png)